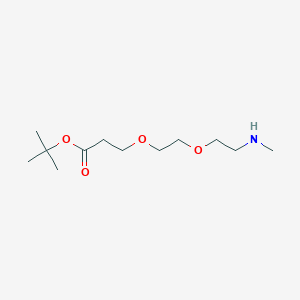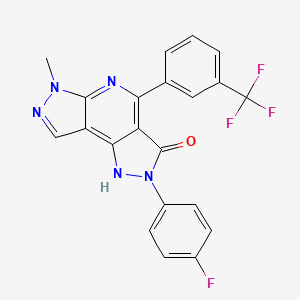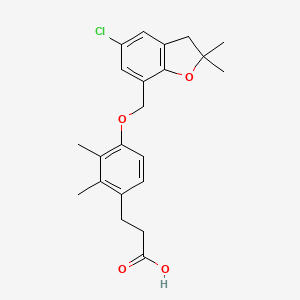
Methylamino-PEG2-t-butyl ester
Vue d'ensemble
Description
Methylamino-PEG2-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Applications De Recherche Scientifique
Developments of Tween-based Microemulsions Polysorbates (Tween), particularly PEGylated Sorbitan Fatty Acid Esters, are heavily utilized as non-ionic surfactants in microemulsions, primarily to enhance the solubilization of poorly soluble drugs. Tweens are acknowledged for their pivotal role in absorption, bioavailability, and potential toxicity, with their antimicrobial activity also being noteworthy. This review encapsulates a comprehensive understanding of the physicochemical parameters and biological fate of Polysorbates, underlining their convenience and safety as pharmaceutical excipients in microemulsion formulations (Kaur & Mehta, 2017).
Review of CALB-catalyzed Sugar Esters Synthesis This research utilized systematic mapping principles to review the synthesis of sugar fatty acid esters (SFAE) with Candida antarctica lipase B (CALB). The study revealed that simple monosaccharides were predominantly cited among the studies. The utilization of renewable resources to produce alternative sugar esters was less reported, indicating a potential area for exploration. The review also analyzed the solvent choice in sugar ester synthesis, shedding light on their impact on productivity, thereby offering insights into research trends and methodological perspectives in chemical engineering (Gonçalves et al., 2021).
Applications of Xylan Derivatives Xylan modification to produce ethers and esters offers biopolymers with specific properties tailored by the functional groups, degree of substitution, and substitution pattern. This review describes the chemical modification of 4-O-methylglucuronoxylan (GX) from birch and discusses the influence of activation conditions on product structure and properties. It further discusses the synthesis of novel xylan esters and their potential applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents, providing a comprehensive understanding of structure-property relationships of xylan derivatives (Petzold-Welcke et al., 2014).
Mécanisme D'action
Target of Action
Methylamino-PEG2-t-butyl ester is a PEG linker containing a methylamine group and a t-butyl ester . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group is reactive .
Mode of Action
The compound interacts with its targets (carboxylic acids and carbonyls) through the reactive methylamine group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This interaction leads to changes in the chemical structure of the target molecules.
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, leading to changes at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s solubility can be affected by the presence of various solvents such as water, DMSO, DCM, and DMF .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNTSUPHZLJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)









